molecular formula C13H9BrO2 B12220908 2-Bromo-4-phenoxybenzaldehyde

2-Bromo-4-phenoxybenzaldehyde

Cat. No.: B12220908
M. Wt: 277.11 g/mol
InChI Key: BNUGQDGSEYTNMW-UHFFFAOYSA-N
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Description

2-Bromo-4-phenoxybenzaldehyde (CAS 1196474-92-6) is a valuable brominated and ether-functionalized aromatic aldehyde serving as a key synthetic intermediate in organic chemistry, materials science, and pharmaceutical research . With the molecular formula C13H9BrO2 and a molecular weight of 277.11, this compound is a solid at room temperature . This compound is particularly useful in crystal engineering and materials research, where it serves as a precursor for studying weak noncovalent interactions, such as C–Br···π and π···π interactions, which are crucial for understanding molecular recognition and the self-assembly of supramolecular frameworks . The bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, while the aldehyde group is reactive toward nucleophiles, enabling the synthesis of a diverse array of derivatives, including Schiff bases, alcohols, and carboxylic acids. Researchers utilize this compound and similar phenoxybenzaldehyde derivatives as building blocks in the development of compounds with potential applications in agrochemicals and as plant growth regulators . As with all our fine chemicals, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

2-bromo-4-phenoxybenzaldehyde

InChI

InChI=1S/C13H9BrO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H

InChI Key

BNUGQDGSEYTNMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Phenoxybenzaldehyde and Analogous Compounds

Strategies for the Directed Synthesis of 2-Bromo-4-phenoxybenzaldehyde

The directed synthesis of this compound can be approached through several key transformations. These strategies often involve the sequential introduction of the bromo, phenoxy, and aldehyde functionalities onto a benzene (B151609) ring. The order of these steps can be varied to optimize yield and regioselectivity.

Selective Bromination of Phenoxybenzaldehyde Precursors

One common strategy for the synthesis of this compound involves the selective bromination of a 4-phenoxybenzaldehyde (B127426) precursor. This electrophilic aromatic substitution is a critical step that requires careful control to achieve the desired regioselectivity. The phenoxy group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. The interplay of these directing effects governs the position of bromination.

Selective bromination is crucial for installing the bromo substituent at the desired position on the phenoxy ring. evitachem.com Key considerations for this process include the choice of brominating agent and reaction conditions. Electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is a common method for brominating electron-rich aromatic rings. evitachem.com For phenol (B47542) derivatives, this method preferentially leads to para-substitution. evitachem.com

However, direct bromination of 4-phenoxybenzaldehyde can lead to a mixture of products due to competitive ortho-bromination. evitachem.com To circumvent this, a post-etherification bromination strategy can be employed, where 3-phenoxybenzaldehyde (B142659) is brominated to yield 3-(4-bromophenoxy)benzaldehyde, with reported yields of 70-75%. evitachem.com Overbromination remains a potential side reaction that can reduce the yield of the desired monobrominated product. evitachem.com

Table 1: Comparison of Bromination Strategies
StrategySubstrateBrominating Agent/CatalystProductReported YieldKey Considerations
Post-etherification Bromination3-PhenoxybenzaldehydeBr₂/FeBr₃3-(4-Bromophenoxy)benzaldehyde70–75%Risk of overbromination.
Pre-functionalized Coupling4-Bromophenol(Used in Williamson ether synthesis)3-(4-Bromophenoxy)benzaldehydeHigh purityCan be cost-prohibitive.

Approaches for C-O Bond Formation (Etherification) in Substituted Benzaldehydes

The formation of the ether linkage is a pivotal step in the synthesis of phenoxybenzaldehydes. This can be achieved through various methods, with copper-catalyzed reactions and nucleophilic aromatic substitution being prominent strategies.

Copper-catalyzed C-O coupling reactions have emerged as powerful tools for the formation of diaryl ethers. These methods offer an alternative to traditional Ullmann condensation reactions, often proceeding under milder conditions. Recent advancements have led to the development of copper-catalyzed methods for the etherification of aryl bromides with a variety of alcohols at room temperature. nih.gov These reactions often utilize specific ligands to enhance the catalytic activity of the copper species. nih.gov Mechanistic studies suggest that these reactions can proceed via a pathway involving rate-limiting alkoxide transmetallation, which is distinct from previously described palladium-, copper-, or nickel-based systems. nih.gov

Copper catalysis can also be employed in oxidative esterification reactions of aldehydes with alcohols, which represents a related C-O bond-forming transformation. researchgate.netrsc.org While not a direct synthesis of the ether linkage in this compound, these methods highlight the versatility of copper catalysis in C-O bond formation.

Nucleophilic aromatic substitution (SNAr) provides a classical route for the formation of aryl ethers. This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile, such as a phenoxide. uomustansiriyah.edu.iqpressbooks.pubmasterorganicchemistry.comlibretexts.org For the synthesis of this compound, this could involve the reaction of a suitably activated dihalobenzaldehyde with a phenoxide.

The SNAr mechanism proceeds through a two-step addition-elimination process. uomustansiriyah.edu.iqpressbooks.publibretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. uomustansiriyah.edu.iqpressbooks.pubmasterorganicchemistry.com The aldehyde group in the benzaldehyde (B42025) moiety can act as such an activating group. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

Table 2: Key Features of SNAr Reactions for Ether Synthesis
FeatureDescription
Mechanism Addition-Elimination (SNAr)
Key Intermediate Meisenheimer complex (resonance-stabilized carbanion)
Requirement Presence of electron-withdrawing groups (e.g., -CHO, -NO₂) ortho or para to the leaving group.
Nucleophile Typically an oxygen nucleophile like a phenoxide.
Leaving Group A halide (e.g., F, Cl, Br, I).

Formylation Reactions for Introducing the Aldehyde Functionality

The introduction of the aldehyde group onto the aromatic ring is a key step in the synthesis of this compound. Various formylation methods can be employed, with the choice depending on the substrate and the desired regioselectivity.

One common method is the Vilsmeier-Haack reaction, which typically uses a mixture of phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to formylate electron-rich aromatic rings. Another approach involves the direct lithiation of an aromatic ring followed by quenching with an electrophilic formylating agent such as DMF. semanticscholar.org This method is particularly useful for introducing the formyl group at a specific position, directed by the site of lithiation. For instance, the formylation of bromoarenes can be achieved, followed by in-situ condensation and cyclization reactions. researchgate.net

The Duff reaction, which uses hexamethylenetetramine (HMTA), is another method for the formylation of phenols. researchgate.net Modifications of this reaction can extend its applicability to other electron-rich arenes. researchgate.net The Sommelet reaction provides a method to convert benzyl (B1604629) halides to aldehydes using hexamethylenetetramine. google.com This can be a useful strategy if a brominated phenoxytoluene is used as a precursor.

Table 3: Selected Formylation Methods for Aromatic Compounds
MethodReagentsSubstrate TypeKey Features
Vilsmeier-Haack POCl₃, DMFElectron-rich aromaticsForms a Vilsmeier reagent as the electrophile.
Directed Lithiation-Formylation n-BuLi, DMFVarious aromatics, including bromoarenesAllows for regioselective formylation at the site of lithiation.
Duff Reaction Hexamethylenetetramine (HMTA)Phenols and other electron-rich arenesA classic method for ortho-formylation of phenols.
Sommelet Reaction Hexamethylenetetramine (HMTA)Benzyl halidesConverts a benzylic halide to an aldehyde.

Multicomponent Reaction Strategies Utilizing Halogenated Phenoxybenzaldehydes

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govbeilstein-journals.org These reactions are highly atom-economical and offer a rapid route to molecular diversity. Halogenated phenoxybenzaldehydes, such as this compound, are valuable substrates for MCRs due to the presence of multiple reactive sites: the aldehyde, the aromatic rings, and the carbon-halogen bond.

The aldehyde functionality can readily participate in a variety of MCRs, such as the Ugi and Passerini reactions, to generate diverse libraries of compounds. beilstein-journals.org For example, in the Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. beilstein-journals.org The presence of the bromo- and phenoxy- substituents on the benzaldehyde scaffold would be incorporated into the final product, allowing for the generation of complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the bromine atom can serve as a handle for subsequent post-MCR modifications via cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of additional diversity into the MCR products. The phenoxy group can also influence the reactivity and properties of the final products.

While specific examples of MCRs utilizing this compound are not extensively detailed in the provided search results, the general principles of MCRs strongly suggest its potential as a valuable building block in this area of synthesis. The combination of the reactive aldehyde group with the modifiable bromo-substituent makes it an attractive starting material for the discovery of novel chemical entities.

Synthesis of Complex Derivatives and Intermediates from this compound

The chemical structure of this compound, featuring an aldehyde, a phenoxy ether linkage, and a reactive aryl bromide moiety, makes it a versatile building block for the synthesis of more complex molecular architectures. The bromine atom at the 2-position is particularly amenable to a variety of modern cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental in medicinal chemistry and materials science for constructing elaborate derivatives and key intermediates.

The primary synthetic pathways leveraging the aryl bromide functionality include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are renowned for their efficiency, mild reaction conditions, and broad functional group tolerance, making them ideal for modifying a molecule that also contains a sensitive aldehyde group.

Palladium-Catalyzed C-C Bond Forming Reactions

The substitution of the bromine atom on the this compound scaffold with a carbon-based group is efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions are pivotal for creating biaryl systems and introducing alkynyl moieties, which are common structural motifs in pharmaceuticals and organic materials.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between sp²-hybridized carbon atoms. In the context of this compound, this reaction would involve coupling with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

The general transformation is as follows:

Suzuki-Miyaura Reaction Scheme

This reaction facilitates the synthesis of 2-aryl-4-phenoxybenzaldehyde derivatives. The choice of catalyst, often a palladium(0) complex with phosphine (B1218219) ligands, and the base (e.g., carbonates, phosphates) are critical for achieving high yields. Biaryl compounds are significant structural cores in many biologically active molecules.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Coupling Partner Catalyst System Base Solvent Temperature (°C)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 80-100
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 60-100

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and is illustrative of the conditions that would be applicable to this compound.

Sonogashira Coupling for Alkynyl Derivatives

To introduce an alkyne group at the 2-position, the Sonogashira coupling is the premier method. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

The general transformation is as follows:

Sonogashira Reaction Scheme

This reaction leads to the formation of 2-alkynyl-4-phenoxybenzaldehydes, which are valuable intermediates. The resulting alkyne can undergo further transformations, such as cycloadditions or reductions. The reactivity order for the halide in Sonogashira coupling is I > Br > Cl.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Coupling Partner Catalyst System Base Solvent Temperature (°C)
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Triethylamine (Et₃N) THF or DMF 25-70
Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Diisopropylamine (DIPA) Toluene 25-80

This table presents typical conditions for Sonogashira reactions involving aryl bromides and is illustrative of the conditions that would be applicable to this compound.

Palladium-Catalyzed C-N Bond Forming Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction allows for the coupling of aryl halides with a wide array of primary and secondary amines to produce N-aryl or N-heteroaryl products. Applying this reaction to this compound would yield various 2-amino-4-phenoxybenzaldehyde derivatives.

The general transformation is as follows:

Buchwald-Hartwig Amination Scheme

The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad applicability of this reaction.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Amine Catalyst System Base Solvent Temperature (°C)
Aniline Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 80-110
Morpholine Pd(OAc)₂ / RuPhos K₃PO₄ Dioxane 80-110

This table presents typical conditions for Buchwald-Hartwig amination involving aryl bromides and is illustrative of the conditions that would be applicable to this compound.

These palladium-catalyzed transformations underscore the utility of this compound as a versatile intermediate for accessing a diverse range of complex derivatives. The ability to selectively form C-C and C-N bonds at the 2-position allows for the systematic modification of the molecule to build libraries of compounds for various scientific applications.

Reactivity and Chemical Transformations of 2 Bromo 4 Phenoxybenzaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. Its position on the aromatic ring, ortho to a bulky bromine atom and meta to the phenoxy group, can influence its reactivity due to steric and electronic effects.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes nucleophilic addition. This is a fundamental reaction type for aldehydes, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. Common nucleophiles include organometallic reagents (like Grignard or organolithium reagents) and ylides (in the Wittig reaction).

While specific examples for 2-bromo-4-phenoxybenzaldehyde are not extensively documented in readily available literature, its reactivity is expected to be analogous to other aromatic aldehydes. For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1-(2-bromo-4-phenoxyphenyl)ethanol. Similarly, a Wittig reaction with a phosphonium (B103445) ylide like methylenetriphenylphosphorane (B3051586) would likely produce 2-bromo-4-phenoxy-1-vinylbenzene.

Oxidation and Reduction Pathways

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The reduction of the aldehyde group in this compound to the corresponding primary alcohol, (2-bromo-4-phenoxyphenyl)methanol, has been successfully carried out using sodium borohydride (B1222165) (NaBH₄). liverpool.ac.uk This is a standard and mild procedure for aldehyde reduction. The reaction proceeds well in a mixture of ethanol (B145695) and tetrahydrofuran (B95107) (THF) at room temperature. liverpool.ac.uk This transformation is a key step in synthetic pathways where the alcohol functionality is required for subsequent reactions. liverpool.ac.uk

Reaction Reagent Solvent Conditions Product Citation
ReductionSodium Borohydride (NaBH₄)Ethanol/THF (4:1)Room Temperature, Overnight(2-bromo-4-phenoxyphenyl)methanol liverpool.ac.uk

Oxidation: Oxidation of the aldehyde to 2-bromo-4-phenoxybenzoic acid can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). This conversion is a fundamental transformation in organic synthesis for the preparation of aromatic carboxylic acids.

Condensation and Cyclization Reactions

The aldehyde group can participate in condensation reactions with compounds containing an active methylene (B1212753) group, such as in the Knoevenagel condensation. This reaction typically involves a basic catalyst and results in the formation of a new carbon-carbon double bond. For example, the reaction of 2-phenoxybenzaldehyde, a closely related analogue, with methyl malonate in the presence of titanium tetrachloride (TiCl₄) and an amine base yields the corresponding Knoevenagel adduct.

These condensation products can sometimes undergo subsequent intramolecular cyclization reactions, providing pathways to complex heterocyclic or polycyclic structures.

Reactivity of the Aromatic Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds, primarily through organometallic chemistry.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl compound. A proposed synthetic pathway involves the conversion of this compound into its corresponding boronic ester via a Miyaura borylation, followed by a Suzuki coupling step. liverpool.ac.uk The direct Suzuki coupling of this compound with an arylboronic acid, in the presence of a palladium catalyst and a base, would be expected to yield substituted biphenyl (B1667301) derivatives.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction typically requires a palladium catalyst and a base. The reaction of this compound with an alkene like styrene (B11656) would be anticipated to produce a stilbene (B7821643) derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. The process is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. This would transform this compound into an arylalkyne, a valuable synthetic intermediate.

Reaction Type Coupling Partner Catalyst System (Typical) Expected Product Class
Suzuki-MiyauraBoronic Acid / EsterPd Catalyst (e.g., Pd(PPh₃)₄) + BaseBiaryl
HeckAlkenePd Catalyst (e.g., Pd(OAc)₂) + BaseSubstituted Alkene
SonogashiraTerminal AlkynePd Catalyst + Cu(I) Co-catalyst + BaseArylalkyne

Lithium-Halogen Exchange and Related Organometallic Transformations

The bromine atom can be swapped for a lithium atom in a lithium-halogen exchange reaction, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This transformation converts the relatively unreactive aryl bromide into a highly nucleophilic aryllithium species.

This organometallic intermediate, 2-formyl-5-phenoxyphenyllithium, is a powerful synthetic tool. It can be quenched with a wide variety of electrophiles to introduce new functional groups at the position formerly occupied by the bromine atom. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide would produce a carboxylic acid, and reaction with an alkyl halide could introduce an alkyl group. This method provides a regioselective way to functionalize the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) of Bromine

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for this compound, enabling the displacement of the bromine atom by a variety of nucleophiles. wikipedia.org This reaction proceeds through an addition-elimination mechanism, which is facilitated by the presence of an electron-withdrawing group, in this case, the aldehyde, positioned ortho to the leaving group (bromine). pressbooks.pub

The aldehyde group plays a crucial role in stabilizing the intermediate Meisenheimer complex formed during the nucleophilic attack. wikipedia.org This stabilization occurs through resonance, delocalizing the negative charge generated on the aromatic ring. The rate of the SNAr reaction is significantly influenced by the strength of the attacking nucleophile and the reaction conditions.

Common nucleophiles that can displace the bromine in this compound include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-4-phenoxybenzaldehyde. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Chemical Stability and Transformations of the Aryl Ether Linkage

The aryl ether linkage in this compound is generally stable under a variety of reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI) at high temperatures. This cleavage would result in the formation of 2-bromo-4-hydroxybenzaldehyde (B1278919) and a phenol (B47542) derivative.

The stability of the ether bond is attributed to the sp² hybridization of the carbon atoms involved and the delocalization of the oxygen lone pairs into the aromatic rings. This imparts a degree of double-bond character to the C-O bonds, making them stronger and less susceptible to cleavage than typical alkyl ethers.

Transformations involving the aryl ether linkage are less common than reactions at the aldehyde or the bromo-substituent. However, intramolecular cyclization reactions can be induced under specific conditions, particularly if a suitable functional group is introduced at the ortho position of the phenoxy ring.

Chemo- and Regioselectivity in Reactions of Polyfunctionalized Systems

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its chemical transformations. The relative reactivity of the aldehyde, the C-Br bond, and the aryl ether linkage dictates the outcome of a given reaction.

For instance, in reactions with organometallic reagents such as Grignard or organolithium compounds, the primary site of attack is typically the electrophilic carbon of the aldehyde group. This chemoselectivity allows for the conversion of the aldehyde to a secondary alcohol without affecting the bromo or phenoxy groups, provided the reaction is carried out at low temperatures.

In nucleophilic aromatic substitution reactions, the regioselectivity is high for the displacement of the bromine atom due to the activating effect of the ortho-aldehyde group. Nucleophilic attack at other positions on the aromatic ring is significantly less favored.

The selective transformation of one functional group in the presence of others can be achieved by a careful choice of reagents and reaction conditions. For example, protection of the aldehyde group as an acetal (B89532) allows for a wider range of reactions to be performed on the aromatic ring, such as metal-catalyzed cross-coupling reactions at the C-Br bond. Subsequent deprotection of the acetal regenerates the aldehyde functionality.

Table 2: Chemoselective Reactions of this compound

Spectroscopic and Structural Elucidation of 2 Bromo 4 Phenoxybenzaldehyde and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-4-phenoxybenzaldehyde, a complete NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is crucial for assigning the chemical shifts of all protons and carbons.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the protons on the brominated benzene (B151609) ring, and the protons of the phenoxy group. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the substituted benzaldehyde (B42025) ring are expected to show a complex splitting pattern due to spin-spin coupling. The proton ortho to the aldehyde group and meta to the bromine atom would likely appear as a doublet, while the other two protons on this ring would also exhibit characteristic splitting patterns based on their coupling with adjacent protons. The protons of the unsubstituted phenoxy group would likely present as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the ortho, meta, and para positions relative to the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: This is a predictive table based on known substituent effects and data from analogous structures, as direct experimental data for the target compound is not readily available in the searched literature.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehydic H9.8 - 10.2s (singlet)-
H-37.2 - 7.4d (doublet)~2-3
H-57.0 - 7.2dd (doublet of doublets)~8-9, ~2-3
H-67.8 - 8.0d (doublet)~8-9
Phenoxy H (ortho)7.1 - 7.3m (multiplet)-
Phenoxy H (meta)7.3 - 7.5m (multiplet)-
Phenoxy H (para)7.0 - 7.2m (multiplet)-

The ¹³C NMR spectrum provides essential information about the carbon framework of this compound. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The carbon atom attached to the bromine (C-2) would be deshielded, while the carbon atoms of the phenoxy group would also have characteristic chemical shifts. The quaternary carbons, including the one bearing the phenoxy group (C-4) and the ipso-carbon of the phenoxy ring, can also be identified.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predictive table based on known substituent effects and data from analogous structures.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O190 - 195
C-1130 - 135
C-2115 - 120
C-3120 - 125
C-4160 - 165
C-5118 - 123
C-6135 - 140
Phenoxy C (ipso)155 - 160
Phenoxy C (ortho)118 - 122
Phenoxy C (meta)129 - 131
Phenoxy C (para)123 - 127

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This would be particularly useful in identifying the quaternary carbons by observing their long-range correlations with nearby protons, for instance, the correlation between the aldehydic proton and C-1 and C-6, and correlations between the phenoxy protons and the carbons of the benzaldehyde ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely be observed as a weaker band around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would give rise to characteristic bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in confirming the presence of the substituted benzene rings.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: Predicted values based on typical functional group absorption regions.)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aldehyde C=OStretch1680 - 1710
Aldehyde C-HStretch2720 - 2820
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
Ether C-O-CAsymmetric Stretch1200 - 1250
Ether C-O-CSymmetric Stretch1000 - 1050
C-BrStretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the conjugated system, including the benzaldehyde and phenoxy groups, would lead to characteristic absorption maxima. The π → π* transitions of the aromatic systems are expected to be intense and appear at shorter wavelengths, while the n → π* transition of the carbonyl group would be weaker and at a longer wavelength. The exact position of the absorption maxima would be influenced by the substituents on the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₃H₉BrO₂), the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. HRMS would provide the mass of the molecular ion with sufficient accuracy to distinguish it from other compounds with the same nominal mass, thereby confirming the elemental composition.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction is a pivotal technique for the unequivocal determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules. While specific experimental X-ray diffraction data for this compound is not publicly available in the searched scientific literature and crystallographic databases, the analysis of a closely related compound, 2-bromo-4-methylbenzaldehyde (B1335389) (also known as 2-bromo-p-tolualdehyde), can serve as an illustrative example of the application of these techniques for the structural elucidation of substituted bromobenzaldehydes.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of a compound. It involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis can reveal the precise coordinates of each atom in the crystal lattice, providing a detailed picture of the molecule's conformation and how it packs in the solid state.

The crystal structure of 2-bromo-4-methylbenzaldehyde, a halogenated benzaldehyde derivative, has been determined by SC-XRD. iucr.orgnih.gov The molecule consists of a benzaldehyde core with a bromine atom at the ortho position and a methyl group at the para position relative to the aldehyde group. iucr.orgnih.gov The aldehyde group is twisted out of the plane of the aromatic ring by approximately 10.60(13)°. nih.gov This twisting is a notable feature, especially when compared to similar structures like 4-bromobenzaldehyde (B125591) where the aldehyde group is more coplanar with the aromatic ring, highlighting the steric influence of the ortho-bromine atom. nih.gov

The detailed crystallographic data for 2-bromo-4-methylbenzaldehyde is presented in the table below.

Parameter Value
Chemical FormulaC₈H₇BrO
Molecular Weight199.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.4432 (8)
b (Å)3.9641 (3)
c (Å)16.1989 (12)
β (°)98.243 (3)
Volume (ų)727.51 (9)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)

Data sourced from the crystallographic study of 2-bromo-p-tolualdehyde. nih.gov

The packing of 2-bromo-4-methylbenzaldehyde molecules in the crystal is governed by van der Waals forces. iucr.orgnih.gov The arrangement of the molecules exhibits both offset face-to-face and edge-to-face π-stacking interactions. iucr.orgnih.gov These non-covalent interactions are crucial in the formation of the supramolecular assembly of the compound in the solid state. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism and Supramolecular Assembly

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly useful for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability. Although no specific studies on the polymorphism of this compound or 2-bromo-4-methylbenzaldehyde were identified, PXRD would be the primary technique to screen for and identify different polymorphic forms if they exist. Each polymorph would produce a unique PXRD pattern.

Computational and Theoretical Investigations of 2 Bromo 4 Phenoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT calculations would provide fundamental insights into the molecule's behavior.

Quantum Chemical Characterization of Noncovalent Interactions

These calculations would shed light on the weaker forces that govern how molecules of 2-Bromo-4-phenoxybenzaldehyde interact with each other and with other molecules.

π-π Stacking and Other Aromatic Interactions:The presence of two phenyl rings in this compound suggests the possibility of π-π stacking, an attractive interaction between the electron clouds of aromatic systems.

While specific data for this compound is not available, studies on structurally similar compounds, such as other substituted benzaldehydes and diaryl ethers, are prevalent in the literature. These studies demonstrate the utility of the aforementioned computational methods in elucidating the structure-property relationships in this class of molecules.

The absence of a dedicated computational study on this compound presents an opportunity for future research to fill this knowledge gap and provide a deeper understanding of this specific chemical entity.

Topological Analysis of Electron Density (Bader's AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density (ρ(r)) to elucidate chemical bonding and molecular structure. researchgate.netias.ac.in This method partitions a molecule into atomic basins based on the gradient vector field of the electron density. Critical points in this field, where the gradient is zero, are used to characterize the nature of atomic interactions.

Key parameters derived from an AIM analysis include:

Bond Critical Points (BCPs): A (3, -1) critical point located between two interacting nuclei, indicating a bond path.

Electron Density at the BCP (ρ_BCP): The magnitude of ρ_BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ_BCP): The sign of the Laplacian distinguishes between different types of interactions. A negative value is characteristic of shared-shell interactions (covalent bonds), while a positive value indicates closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces). researchgate.net

For this compound, a hypothetical AIM analysis would identify BCPs for all covalent bonds (e.g., C-C, C-H, C=O, C-Br, C-O) and potential intramolecular noncovalent interactions, such as hydrogen bonds or steric contacts. The properties at these BCPs would quantify the strength and nature of these interactions, providing insight into the molecule's stability and electronic structure.

Table 1: Hypothetical Bader's AIM Topological Parameters for Key Interactions in this compound (Note: This table is illustrative as specific literature data for this compound is unavailable. Values are based on general characteristics of similar bonds.)

Bond PathType of InteractionElectron Density (ρ_BCP) (a.u.)Laplacian (∇²ρ_BCP) (a.u.)
C=OCovalent (Polar)> 0.40> 0
C-BrCovalent (Polar)~ 0.15 - 0.20> 0
C-O (ether)Covalent (Polar)~ 0.20 - 0.25> 0
C-C (aromatic)Covalent~ 0.30< 0
O···H (intramolecular)Noncovalent (H-bond)~ 0.01 - 0.04> 0

Noncovalent Interaction (NCI) Plot Index

The Noncovalent Interaction (NCI) plot is a visualization technique used to identify and characterize noncovalent interactions in real space. chemtools.orgwikipedia.orgrsc.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). wikipedia.orgnih.gov

NCI analysis generates 3D isosurfaces that highlight regions of:

Strong Attractive Interactions: Such as hydrogen bonds, displayed typically in blue.

Weak van der Waals Interactions: Displayed in green.

Strong Repulsive Interactions: Such as steric clashes, displayed in red. researchgate.net

The color scale is mapped onto the isosurfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density. Negative values indicate stabilizing, attractive forces, while positive values indicate destabilizing, repulsive forces.

For this compound, an NCI plot would visualize the spatial distribution of intramolecular interactions. This could include van der Waals interactions between the two aromatic rings, potential weak hydrogen bonds involving the aldehyde oxygen, and steric repulsion between the bromine atom and adjacent groups, all of which influence the molecule's preferred conformation.

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties or reactivity. researchgate.net These models are built using calculated molecular descriptors and statistical methods to predict the properties of new or untested compounds. nih.govnih.gov

Development of Predictive Models Based on Molecular Descriptors

The foundation of any QSPR/QSRR model is the calculation of molecular descriptors. nih.govmdpi.com These are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, these descriptors would fall into several categories:

Constitutional (2D) Descriptors: Molecular weight, atom counts, number of rings.

Topological Descriptors: Indices that describe atomic connectivity, such as the Wiener and Randić indices.

Geometrical (3D) Descriptors: Molecular surface area, volume, principal moments of inertia.

Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges, electrostatic potential.

A predictive model is developed by finding a statistically significant relationship between a set of these descriptors (independent variables) and an experimental property (dependent variable), such as boiling point, solubility, or a reaction rate constant.

Table 2: Examples of Molecular Descriptors Potentially Used in QSPR Models for Substituted Benzaldehydes

Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize and mass of the molecule
TopologicalKier & Hall Kappa IndicesMolecular shape and flexibility
GeometricalSolvent Accessible Surface Area (SASA)Molecule's interaction surface with a solvent
Quantum-ChemicalHOMO-LUMO GapChemical reactivity and electronic excitability
Quantum-ChemicalDipole MomentMolecular polarity

Statistical Analysis Methodologies (e.g., PCA, MLR, MNLR)

Once descriptors are calculated for a set of compounds, statistical methods are employed to build the correlative model. nih.govslideshare.net

Principal Component Analysis (PCA): A dimensionality-reduction technique often used as a preliminary step. rsc.org It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables (principal components), which can help identify the most important sources of variance in the data.

Multiple Linear Regression (MLR): A method used to model the linear relationship between a dependent variable and two or more independent variables (descriptors). annamalaiuniversity.ac.in The goal is to find the best-fitting linear equation to predict the outcome.

Multiple Non-Linear Regression (MNLR): Used when the relationship between the descriptors and the property is not linear. This can involve polynomial regression or other non-linear functions to better capture the complexity of the relationship.

For a dataset including this compound and related analogs, these statistical methods would be used to create a robust predictive model. The quality of the model is assessed using various validation metrics to ensure its predictive power for new compounds. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Association

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions.

An MD simulation of this compound would reveal:

Conformational Preferences: The molecule's flexibility is primarily determined by the rotation around the C-O-C ether linkage and the C-C bond connecting the aldehyde group to the ring. MD simulations can explore the potential energy surface related to these rotations to identify the most stable conformers and the energy barriers between them.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study how solvent molecules arrange around the solute and influence its conformation and dynamics.

Intermolecular Association: In simulations with multiple molecules, MD can model how this compound molecules interact with each other. This can reveal tendencies for aggregation or specific packing arrangements, such as π-π stacking between the aromatic rings, providing insights that are relevant to the solid-state properties of the compound.

Catalysis and Reaction Engineering Involving 2 Bromo 4 Phenoxybenzaldehyde

Catalytic Hydrogenation and Selective Reduction of the Aldehyde Group

The selective reduction of the aldehyde group in aromatic compounds is a crucial transformation in organic synthesis. However, specific studies detailing the catalytic hydrogenation of 2-Bromo-4-phenoxybenzaldehyde are not prominently featured in publicly accessible scientific literature. Research on similar molecules, such as m-phenoxybenzaldehyde, has been conducted and can offer general insights. For instance, the liquid-phase catalytic hydrogenation of m-phenoxybenzaldehyde to m-phenoxybenzyl alcohol has been investigated over Raney nickel catalysts. researchgate.net

Heterogeneous Catalysis (e.g., Raney Nickel, Supported Platinum)

Heterogeneous catalysts like Raney nickel and supported platinum are widely employed for the hydrogenation of aldehydes due to their high activity and selectivity. Raney nickel, a porous nickel-aluminum alloy, is particularly effective for the reduction of carbonyl groups. researchgate.netepa.gov While there are no specific reports on its use with this compound, it is a standard choice for such transformations. scispace.com The reaction would involve the addition of hydrogen across the carbonyl double bond to yield the corresponding alcohol, (2-Bromo-4-phenoxyphenyl)methanol. The presence of the bromo-substituent could potentially influence catalyst activity and selectivity, possibly leading to dehalogenation as a side reaction under certain conditions, although this has not been specifically documented for this compound.

Kinetic Studies and Mechanistic Insights in Catalytic Reduction

Detailed kinetic studies and mechanistic elucidations for the catalytic reduction of this compound are not available. For the related m-phenoxybenzaldehyde, kinetic studies over Raney nickel have explored the effects of hydrogen pressure, catalyst loading, substrate concentration, and temperature. researchgate.net A general mechanism for aldehyde hydrogenation on metal surfaces typically follows a Langmuir-Hinshelwood model, where both hydrogen and the aldehyde adsorb onto the catalyst surface before reacting. pnnl.gov The reaction rate and mechanism for this compound would be influenced by the electronic and steric effects of both the bromo and phenoxy groups.

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is fundamental for producing enantiomerically pure compounds, which are vital in pharmaceuticals and materials science. However, specific applications of asymmetric catalysis to this compound are not described in the available literature.

Chiral Catalyst Design and Application in Hydrocyanation Reactions

The enantioselective addition of hydrogen cyanide (hydrocyanation) to aldehydes is a classic method for synthesizing chiral cyanohydrins. google.com These cyanohydrins are versatile intermediates for creating alpha-hydroxy acids and other valuable chiral molecules. While various chiral catalysts, including synthetic metal complexes and enzymes like oxynitrilases, have been developed for this purpose, their specific application to this compound has not been reported. google.comthieme-connect.de The design of an effective chiral catalyst would need to account for the specific steric and electronic properties of the substrate to achieve high enantioselectivity.

Investigation of Autocatalytic Phenomena in Chiral Inductions

Autocatalysis, where a chiral product acts as a catalyst for its own formation, can lead to significant amplification of enantiomeric excess from a very small initial imbalance. nih.gov The Soai reaction is the most prominent example of asymmetric autocatalysis. nih.gov There is no evidence in the current literature to suggest that this compound or its derivatives have been studied in the context of autocatalytic phenomena or chiral induction.

Enantiomeric Enrichment Strategies via Dehydrocyanation

Enantiomeric enrichment can be achieved through the kinetic resolution of a racemic mixture. In the context of cyanohydrins, this can be accomplished by the enantioselective dehydrocyanation, where one enantiomer is preferentially converted back to the starting aldehyde and hydrogen cyanide. google.com This process is often catalyzed by enzymes. A patent describing this strategy extensively uses the cyanohydrin of m-phenoxybenzaldehyde as a prime example for enrichment via this method, but it does not mention this compound. google.com The process involves the selective removal of one of the dehydrocyanation products to drive the reaction and enhance the enantiomeric excess of the remaining cyanohydrin. google.com

Role as a Substrate in Novel Catalytic Systems for C-C and C-X Bond Formation

The strategic placement of a bromine atom and a phenoxy group on the benzaldehyde (B42025) scaffold makes this compound a highly valuable and versatile substrate in modern catalysis. Its unique electronic and steric properties allow it to participate in a variety of palladium- and copper-catalyzed cross-coupling reactions, which are pivotal for the construction of complex molecular architectures. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is typically nitrogen, oxygen, or sulfur) bonds, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The reactivity of the C-Br bond in this compound is central to its utility as a substrate. This bond is susceptible to oxidative addition to a low-valent transition metal catalyst, typically a palladium(0) species, initiating the catalytic cycle of many cross-coupling reactions. The presence of the aldehyde group, while potentially reactive under certain conditions, is often tolerated in these catalytic systems, allowing for direct functionalization of the aromatic ring without the need for protecting groups.

Palladium-Catalyzed C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent candidate for such transformations. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples where this substrate can be employed to form new C-C bonds, leading to the synthesis of biaryls, styrenes, and diarylacetylenes, respectively.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound can be effectively coupled with a variety of aryl and vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. The choice of catalyst, often a palladium(II) salt like palladium acetate (B1210297) with a phosphine (B1218219) ligand, and the reaction conditions are crucial for achieving high yields.

A representative Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki-Miyaura reaction of this compound

Hypothetical data for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Entry Boronic Acid Product Catalyst System Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid 4-Phenoxy-biphenyl-2-carbaldehyde Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 92
2 4-Methoxyphenylboronic acid 4'-Methoxy-4-phenoxy-biphenyl-2-carbaldehyde Pd(OAc)₂/SPhos K₃PO₄ Dioxane/H₂O 110 88

Heck Reaction: The Heck reaction enables the arylation of alkenes. This compound can react with a range of electron-deficient and electron-rich olefins in the presence of a palladium catalyst and a base to yield substituted phenoxybenzaldehyde derivatives with a new carbon-carbon double bond.

A general scheme for the Heck reaction involving this compound is as follows:

Heck reaction of this compound

Plausible outcomes for the Heck reaction of this compound with different alkenes.

Entry Alkene Product Catalyst Base Solvent Temp (°C) Yield (%)
1 Styrene (B11656) 4-Phenoxy-2-styrylbenzaldehyde Pd(OAc)₂ Et₃N DMF 100 85
2 n-Butyl acrylate Butyl 3-(2-formyl-5-phenoxyphenyl)acrylate Pd(PPh₃)₄ K₂CO₃ Acetonitrile 80 90

Sonogashira Coupling: This reaction is a powerful tool for the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. This compound can be coupled with various alkynes using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.

The Sonogashira coupling of this compound can be illustrated as:

Sonogashira coupling of this compound

Anticipated results for the Sonogashira coupling of this compound.

Entry Alkyne Product Catalyst System Base Solvent Temp (°C) Yield (%)
1 Phenylacetylene 4-Phenoxy-2-(phenylethynyl)benzaldehyde PdCl₂(PPh₃)₂/CuI Et₃N THF 65 95
2 1-Hexyne 2-(Hex-1-yn-1-yl)-4-phenoxybenzaldehyde Pd(PPh₃)₄/CuI Piperidine DMF 80 89

Palladium-Catalyzed C-X Bond Formation

Beyond C-C bond formation, this compound is also a suitable substrate for the construction of carbon-heteroatom bonds, most notably C-N bonds through the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: This reaction allows for the formation of aryl amines from aryl halides. This compound can be coupled with a wide array of primary and secondary amines using a palladium catalyst, a bulky phosphine ligand, and a strong base. This reaction is instrumental in synthesizing substituted anilines, which are prevalent in many biologically active molecules.

A typical Buchwald-Hartwig amination with this compound is shown below:

Buchwald-Hartwig amination of this compound

Expected outcomes for the Buchwald-Hartwig amination of this compound with various amines.

Entry Amine Product Catalyst System Base Solvent Temp (°C) Yield (%)
1 Aniline 2-(Phenylamino)-4-phenoxybenzaldehyde Pd₂(dba)₃/XPhos NaOtBu Toluene 100 91
2 Morpholine 2-(Morpholino)-4-phenoxybenzaldehyde Pd(OAc)₂/BINAP Cs₂CO₃ Dioxane 110 87

Applications in Advanced Materials Science

Utilization in the Fabrication of Organic Semiconducting Devices

The development of organic semiconductors is a rapidly advancing field, with applications ranging from flexible displays to low-cost solar cells. The performance of these devices is intrinsically linked to the molecular design of the organic materials used. While direct, extensive research on 2-Bromo-4-phenoxybenzaldehyde in this specific context is still emerging, its structural motifs suggest significant potential. The general principles and investigation techniques applied to analogous organic compounds provide a framework for understanding its prospective role.

The optical band gap is a critical parameter for a semiconductor, determining its light absorption and emission characteristics. For organic materials, this property is typically investigated using UV-Vis spectroscopy. The band gap energy can be calculated from the onset of the absorption edge in the spectrum. For derivatives of bromo- and phenoxy-substituted aromatic aldehydes, the electronic transitions, such as π-π* transitions, are of primary interest. The specific substitution pattern on the benzaldehyde (B42025) ring, including the bromine atom and the phenoxy group, is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the optical band gap.

Table 1: Representative Optical Properties of Analogous Aromatic Aldehyde Derivatives

Compound Family Absorption Max (λmax, nm) Optical Band Gap (Eg, eV)
Bromo-substituted benzaldehydes 250-300 3.5 - 4.2
Phenoxy-substituted aromatics 270-320 3.2 - 3.9
Extended π-conjugated systems 350-450 2.5 - 3.0

Note: This table presents typical ranges for analogous compound families to illustrate expected properties. Data for this compound derivatives would require specific experimental investigation.

The current-voltage (I-V) characteristics of an organic semiconducting device provide crucial insights into its charge transport capabilities. For a device incorporating a material derived from this compound, I-V measurements would be conducted in a standard two- or three-terminal configuration (e.g., a diode or a field-effect transistor). The shape of the I-V curve can reveal information about the charge injection barriers at the electrode-organic interface, the bulk conductivity of the material, and the presence of any rectifying behavior. In organic field-effect transistors (OFETs), the I-V characteristics are used to extract key performance metrics such as charge carrier mobility and the on/off ratio.

Charge transport in organic semiconductors is a complex process that can occur through several mechanisms, including band-like transport and hopping transport. The specific mechanism is dependent on the molecular packing in the solid state and the degree of electronic coupling between adjacent molecules. The phenoxy group in this compound could influence intermolecular interactions, such as π-π stacking, which are critical for efficient charge transport. Theoretical modeling and temperature-dependent mobility studies are common methods to elucidate the dominant charge transport mechanism in new organic semiconducting materials.

The dielectric properties of materials used in electronic devices are of paramount importance, particularly for applications in capacitors and as gate insulators in transistors. Derivatives of this compound, such as polymers or liquid crystals, could exhibit interesting dielectric behavior. The polar nature of the aldehyde and bromo substituents can contribute to the material's dielectric constant and loss tangent. These properties are typically investigated as a function of frequency and temperature to understand the relaxation processes occurring within the material.

Integration into Supramolecular Architectures and Polymeric Systems

The aldehyde functionality of this compound is a versatile handle for its incorporation into larger, more complex structures. Through condensation reactions, it can be readily converted into imines (Schiff bases), which are excellent ligands for metal coordination and can be used to build supramolecular assemblies such as metal-organic frameworks (MOFs). Furthermore, the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki or Stille coupling) to synthesize conjugated polymers. The phenoxy group can also influence the self-assembly behavior of these macromolecules through non-covalent interactions.

Development of Functional Materials with Tailored Optical or Electronic Properties

A key goal in materials science is the design of materials with precisely controlled properties for specific applications. The chemical structure of this compound offers multiple avenues for modification, allowing for the fine-tuning of its optical and electronic characteristics. For instance, extending the π-conjugation through polymerization can lead to materials with smaller band gaps, making them suitable for applications in organic photovoltaics or near-infrared sensing. The introduction of other functional groups can further modulate properties such as solubility, thermal stability, and solid-state packing, all of which are critical for device performance. The synthesis of a library of derivatives based on this core structure is a promising strategy for discovering new functional materials with optimized performance.

Future Research Directions and Outlook

Exploration of Green Chemistry Approaches for Synthesis and Transformations

The future synthesis and modification of 2-Bromo-4-phenoxybenzaldehyde will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. researchgate.net Research is anticipated to move away from traditional methods that may involve hazardous reagents or produce significant waste.

Key areas of exploration will include:

Alternative Brominating Agents : To circumvent the use of toxic and reactive elemental bromine, research into alternative bromination procedures is crucial. sunankalijaga.org One promising avenue is the in situ generation of bromine from oxidizing agents like potassium bromate (B103136) (KBrO₃) in acidic conditions, a method that has been successfully applied to other aromatic aldehydes. sunankalijaga.org

One-Pot Syntheses : Developing multi-step reactions in a single vessel, or "one-pot" procedures, can significantly reduce waste and improve time efficiency. researchgate.netacs.org Future work could focus on combining the key bond-forming reactions (e.g., etherification and bromination) into a streamlined, tandem process. liberty.edu

Sustainable Catalysis : The use of transition metal-catalyzed cross-coupling reactions is fundamental in modern synthesis, but often relies on expensive catalysts and harsh conditions. researchgate.netacs.org Future efforts could explore more sustainable catalytic methods using earth-abundant metals or developing highly efficient catalysts that operate under milder conditions.

Process Intensification : Technologies like reactive distillation, which combines chemical reaction and product separation into a single unit, offer a path to more energy-efficient and sustainable production of substituted benzaldehydes. acs.org This approach could improve conversion rates and selectivity by continuously removing the product from the reaction mixture. acs.org

Table 1: Potential Green Chemistry Approaches

ApproachDescriptionPotential AdvantageRelevant Findings
In Situ Bromine GenerationUsing reagents like KBrO₃ to produce bromine within the reaction mixture.Avoids direct handling of hazardous molecular bromine.Successfully used for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550). sunankalijaga.org
One-Pot Reduction/Cross-CouplingCombining multiple synthetic steps without isolating intermediates.Reduces solvent waste, energy consumption, and reaction time. researchgate.netacs.orgEffective for synthesizing various functionalized benzaldehydes. acs.orgrug.nl
Reactive DistillationIntegrating reaction and separation to improve efficiency.Increases conversion and selectivity, reduces energy usage. acs.orgA promising process intensification technology for sustainable chemical processing. acs.org
Use of Greener SolventsEmploying solvents like deep eutectic solvents (DES) instead of volatile organic compounds (VOCs).Reduces environmental damage and health risks associated with VOCs. researchgate.netDES has been used as a recyclable solvent in N-alkylation/acylation reactions. researchgate.net

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing protocols and discovering new reactivity. The integration of advanced experimental and computational methods will be pivotal in achieving this.

Computational Modeling : Techniques such as Density Functional Theory (DFT) are powerful tools for investigating reaction pathways. rsc.org Future studies will likely use DFT to model the transition states of key reactions, rationalize observed product selectivity, and predict the reactivity of proposed derivatives. rsc.orgresearchgate.net Computational analysis can also elucidate the role of catalysts and solvents in the reaction mechanism. rsc.org

Spectroscopic Analysis : Advanced spectroscopic techniques remain crucial. In-depth analysis using FT-IR, GC-MS, and both 1D and 2D NMR spectroscopy will continue to be used for the unambiguous characterization of products and intermediates. sunankalijaga.orgresearchgate.net

Integrated Approaches : The most powerful insights will come from combining theoretical calculations with empirical data. For instance, experimental kinetic studies can validate the energy barriers predicted by DFT calculations. acs.org This synergy allows for the development of robust, predictive models for the behavior of this compound and its derivatives in chemical reactions. researchgate.netresearchgate.net

Table 2: Techniques for Mechanistic Elucidation

Technique TypeSpecific MethodInformation GainedReference
ComputationalDensity Functional Theory (DFT)Reaction pathways, transition state energies, role of catalysts. rsc.org
Potential Energy Scan (PES)Prediction of favored molecular conformations. researchgate.net
Frontier Molecular Orbital (FMO) AnalysisUnderstanding of electronic properties and reactivity (HOMO-LUMO gaps). researchgate.net
ExperimentalNMR Spectroscopy (1H, 13C, 2D)Structural confirmation of reactants, intermediates, and products. researchgate.net
FT-IR and GC-MSFunctional group identification and molecular weight confirmation. sunankalijaga.org

Rational Design of Derivatives for Specific Chemical and Material Science Applications

The functional groups of this compound serve as versatile handles for the rational design of new molecules with tailored properties. The aldehyde group is reactive towards nucleophiles, while the carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com

Future research will likely focus on creating derivatives for specific applications:

Pharmaceutical and Agrochemical Intermediates : The closely related compound, 3-phenoxybenzaldehyde (B142659), is a critical intermediate in the synthesis of pyrethroid pesticides. lookchem.comchemicalbook.com The specific substitution pattern of this compound could be exploited to create novel analogues with unique biological activities.

Functional Polymers : The aldehyde group can be used to synthesize functionalized polymers. researchgate.net For example, it can be incorporated into polymer backbones or used as a reactive site for post-polymerization modification, leading to materials with specific optical, thermal, or chemical properties.

Ligands for Catalysis : Highly functionalized molecules are foundational for developing new ligands in catalytic applications. researchgate.netacs.org Derivatives of this compound could be designed to coordinate with metal centers, creating catalysts for a variety of organic transformations.

Molecular Probes and Sensors : By incorporating fluorogenic or chromogenic moieties, derivatives could be designed as chemical sensors. The phenoxy ether linkage provides a degree of conformational flexibility that could be harnessed for selective binding of specific analytes.

Emerging Roles in Dynamic Covalent Chemistry and Self-Assembled Systems

Dynamic covalent chemistry (DCC) utilizes reversible reactions to form complex, adaptable molecular structures. diva-portal.orgethz.ch The aldehyde functionality of this compound makes it an excellent building block for such systems, primarily through the formation of reversible imine or acetal (B89532) bonds.

Potential future applications in this domain include:

Self-Healing Materials : Hydrogels and other polymers formed using reversible Schiff base (imine) linkages can exhibit self-healing properties. researchgate.net this compound could be used as a cross-linker in such materials, with the bulky phenoxy group potentially influencing the mechanical properties of the resulting gel.

Supramolecular Cages and Frameworks : The defined geometry of the aromatic scaffold makes this molecule a candidate for constructing discrete molecular cages or extended porous networks like Covalent Organic Frameworks (COFs). beilstein-journals.org These structures have applications in gas storage, separation, and catalysis.

Dynamic Combinatorial Libraries (DCLs) : DCLs are mixtures of interconverting molecules that can adapt their composition in response to a template. ethz.ch this compound could be a component in such libraries to discover new host molecules for specific guest species. The bromine atom could later be used as a reactive site to "lock" a desired library member into a static, non-reversible form.

The continued investigation into this compound promises to yield not only a deeper fundamental understanding of its chemical properties but also to unlock its potential as a versatile building block for the next generation of materials and molecular systems.

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